(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine is a complex organic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a methanamine group attached to the pyrazolo[1,5-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine .
Scientific Research Applications
(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrazoloquinolines: Used in the synthesis of pharmacologically active compounds.
Uniqueness
(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10F3N3O |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]methanamine |
InChI |
InChI=1S/C10H10F3N3O/c1-17-9-3-2-6(5-14)7-4-8(10(11,12)13)15-16(7)9/h2-4H,5,14H2,1H3 |
InChI Key |
IWYQXXHDLHDVFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC(=NN12)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.